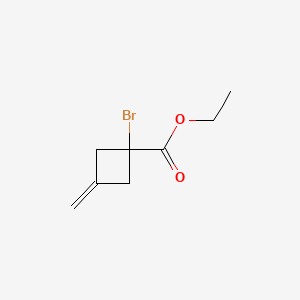

ethyl 1-bromo-3-methylidenecyclobutane-1-carboxylate

Description

Ethyl 1-bromo-3-methylidenecyclobutane-1-carboxylate is a bicyclic organic compound featuring a strained cyclobutane ring substituted with a bromine atom at position 1, a methylidene group (CH₂=) at position 3, and an ester moiety (ethyl carboxylate) at position 1. Its molecular formula is C₈H₁₁BrO₂, with a molecular weight of 227.08 g/mol. The compound’s reactivity is influenced by the electron-withdrawing bromine atom, the conjugated methylidene group, and the steric strain of the cyclobutane ring. It is primarily utilized in synthetic organic chemistry as a precursor for cycloaddition reactions, nucleophilic substitutions, or as a building block for pharmaceuticals and agrochemicals due to its unique stereoelectronic properties .

Properties

IUPAC Name |

ethyl 1-bromo-3-methylidenecyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO2/c1-3-11-7(10)8(9)4-6(2)5-8/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXATUFDSSUYGFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(=C)C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-bromo-3-methylidenecyclobutane-1-carboxylate typically involves the bromination of ethyl 3-methylidenecyclobutane-1-carboxylate. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction conditions, including temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product.

Types of Reactions:

Substitution Reactions: Ethyl 1-bromo-3-methylidenecyclobutane-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).

Elimination Reactions: The compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (t-BuOK) can lead to the formation of a double bond by eliminating hydrogen bromide (HBr).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) in solvents like ethanol or water.

Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products:

Substitution Products: Depending on the nucleophile used, products can include ethyl 1-hydroxy-3-methylidenecyclobutane-1-carboxylate, ethyl 1-alkoxy-3-methylidenecyclobutane-1-carboxylate, or ethyl 1-amino-3-methylidenecyclobutane-1-carboxylate.

Elimination Products: Formation of alkenes such as ethyl 3-methylidenecyclobutene-1-carboxylate.

Scientific Research Applications

Ethyl 1-bromo-3-methylidenecyclobutane-1-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific biological pathways.

Material Science: It can be used in the preparation of novel materials with specific properties, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of ethyl 1-bromo-3-methylidenecyclobutane-1-carboxylate in chemical reactions involves the reactivity of the bromine atom and the ester functional group. The bromine atom can participate in nucleophilic substitution or elimination reactions, while the ester group can undergo hydrolysis or transesterification. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with ethyl 1-bromo-3-methylidenecyclobutane-1-carboxylate. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Comparison of Ethyl 1-Bromo-3-Methylidenecyclobutane-1-Carboxylate with Analogues

Ethyl 1-(Bromomethyl)cyclobutane-1-Carboxylate (CAS 1823369-78-3)

- Structural Differences : Replaces the methylidene group with a bromomethyl (-CH₂Br) substituent.

- Reactivity : The bromomethyl group facilitates alkylation or elimination reactions (e.g., dehydrohalogenation to form alkenes). The absence of conjugated double bonds limits participation in cycloadditions.

- Applications : Used in the synthesis of strained hydrocarbons or as an intermediate in medicinal chemistry .

Methyl 3-Bromocyclopent-1-ene-carboxylate (CAS 952606-61-0)

- Structural Differences : Features a larger, less-strained cyclopentene ring instead of cyclobutane.

- Reactivity : The bromine and conjugated double bond enable Diels-Alder reactions or ring-opening via nucleophilic attack. Reduced ring strain compared to cyclobutane derivatives lowers activation energy for certain transformations.

- Applications : Common in synthesizing bicyclic terpenes or functionalized cycloalkanes .

Ethyl 1-Methyl-3-Methylenecyclobutanecarboxylate (CAS 54244-73-4)

- Structural Differences : Substitutes bromine with a methyl group, retaining the methylidene moiety.

- Reactivity : The methylidene group participates in [2+2] or [4+2] cycloadditions, while the methyl group enhances steric hindrance. The lack of bromine limits cross-coupling utility.

- Applications: Explored in polymer chemistry as a diene monomer or in natural product synthesis .

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Structural Differences: Replaces bromine and methylidene with a methylamino (-NHCH₃) group.

- Reactivity: The amino group enables hydrogen bonding and participation in nucleophilic acyl substitutions. Protonation (as hydrochloride) enhances solubility in polar solvents.

- Applications : Used in peptidomimetics or as a scaffold for kinase inhibitors .

Key Research Findings

Ring Strain and Reactivity : Cyclobutane derivatives exhibit higher reactivity in ring-opening reactions compared to cyclopentane analogues due to greater angle strain. For example, ethyl 1-bromo-3-methylidenecyclobutane-1-carboxylate undergoes faster nucleophilic substitution than methyl 3-bromocyclopent-1-enecarboxylate .

Synthetic Utility: Bromine in the target compound enables Suzuki-Miyaura cross-coupling, while methylidene groups facilitate photochemical [2+2] cycloadditions—applications absent in non-halogenated analogues like ethyl 1-methyl-3-methylenecyclobutanecarboxylate .

Thermal Stability: Cyclobutane derivatives with electron-withdrawing groups (e.g., bromine) show lower thermal stability than their methyl- or amino-substituted counterparts, as observed in differential scanning calorimetry (DSC) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.